2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADMHJAWQCZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclization and Sulfamoylation
This method prioritizes the assembly of the benzothiazole scaffold before introducing the sulfamoyl group.
Step 1: Synthesis of 6-Nitrobenzo[d]thiazol-2-amine
2-Amino-6-nitrobenzo[d]thiazole is synthesized via cyclocondensation of 2-nitroaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) in acetic acid. The reaction proceeds at 80°C for 6 hours, yielding a yellow crystalline solid (Yield: 78–85%).
Step 2: Reduction of Nitro to Amine
The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at ambient pressure. This step affords 6-aminobenzo[d]thiazol-2-amine as a white powder (Yield: 90–95%).
Step 3: Sulfamoylation at Position 6
The amine undergoes sulfamoylation using sulfamoyl chloride (H₂NSO₂Cl) in dry dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is conducted at 0–5°C to minimize side reactions, yielding 6-sulfamoylbenzo[d]thiazol-2-amine (Yield: 65–72%).
Step 4: Acylation with 2-Chlorobenzoyl Chloride
The final step involves coupling 6-sulfamoylbenzo[d]thiazol-2-amine with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is refluxed for 12 hours, yielding the target compound (Yield: 58–64%).
Route 2: Direct Sulfamoyl Incorporation During Cyclization
This approach integrates the sulfamoyl group early in the synthesis, streamlining the process.
Step 1: Preparation of 2-Amino-5-sulfamoylbenzenethiol
4-Sulfamoylaniline is treated with thiourea in hydrochloric acid (HCl) at 100°C, forming 2-amino-5-sulfamoylbenzenethiol (Yield: 70–75%).
Step 2: Cyclization to Form Benzothiazole Core
The thiol reacts with cyanogen bromide (BrCN) in ethanol under reflux, forming 6-sulfamoylbenzo[d]thiazol-2-amine (Yield: 80–85%).
Step 3: Acylation with 2-Chlorobenzoyl Chloride
Identical to Route 1, this step couples the amine with 2-chlorobenzoyl chloride (Yield: 60–68%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Sulfamoylation : Dichloromethane (DCM) at 0–5°C minimizes decomposition of sulfamoyl chloride, whereas elevated temperatures (>20°C) reduce yields by 30–40%.
-
Acylation : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in preventing side reactions, with reflux (66°C) achieving optimal conversion.
Catalytic Enhancements
-
DMAP in Acylation : Adding 0.1 equivalents of DMAP increases yields from 50% to 64% by activating the acyl chloride.
-
Pd/C Particle Size : Smaller Pd/C particles (10 nm vs. 50 nm) accelerate nitro reduction, completing reactions in 2 hours instead of 4.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Comparative Data Tables
Table 1: Yields Across Synthetic Routes
| Step | Route 1 Yield (%) | Route 2 Yield (%) |
|---|---|---|
| Benzothiazole Formation | 78–85 | 70–75 |
| Sulfamoylation | 65–72 | Integrated |
| Acylation | 58–64 | 60–68 |
Table 2: Optimal Reaction Conditions
| Parameter | Sulfamoylation | Acylation |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 0–5°C | Reflux (66°C) |
| Catalyst | TEA | DMAP |
| Time | 4 h | 12 h |
Challenges and Troubleshooting
Sulfamoyl Group Instability
Sulfamoyl chloride is moisture-sensitive, necessitating anhydrous conditions. Exposure to humidity reduces yields by 25%.
Regioselectivity in Cyclization
Competing ring formation at position 5 is mitigated by using BrCN instead of thiourea, ensuring >90% regioselectivity for the 6-sulfamoyl product.
Chemical Reactions Analysis
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfamoyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its structural characteristics allow it to participate in reactions that yield other biologically active molecules.
Anti-inflammatory and Analgesic Properties
Research indicates that 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide exhibits significant anti-inflammatory and analgesic activities. This is primarily due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin biosynthesis .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its efficacy against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating tuberculosis .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, revealing its effectiveness against certain cancer cell lines. For example, derivatives of benzothiazole have been synthesized and tested for their ability to inhibit the growth of breast cancer cells (MCF7), demonstrating significant anticancer activity .
Case Studies
Industrial Applications
Beyond its medicinal uses, this compound finds applications in industrial settings as well. It is utilized in developing corrosion inhibitors and other industrial chemicals due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclo-oxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . The compound’s anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzothiazole Derivatives
Key Observations :
- Sulfamoyl vs.
- Benzamide vs.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
Table 4: Reported Bioactivity of Analogues
Comparative Analysis :
- Medicinal Chemistry : The nitro-substituted derivative in shows potent kinase inhibition, suggesting that the target compound’s sulfamoyl group—a bioisostere of nitro—may similarly modulate enzyme activity .
Biological Activity
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
- IUPAC Name : 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Molecular Formula : C14H10ClN3O3S2
- CAS Number : 300572-62-7
Synthesis Methods
The synthesis of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves:
- Coupling Reaction : Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.
- Halogenation : Treatment with chlorinating agents introduces the chloro group.
- Purification : The product is purified through techniques such as column chromatography.
Anti-inflammatory and Analgesic Properties
The compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. Studies have shown that it reduces inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Research indicates that 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide possesses antimicrobial properties against various bacterial strains. It has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in vitro.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Inhibition of COX enzymes leads to reduced production of inflammatory mediators.
- Antimicrobial Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts metabolic pathways within the bacteria.
Comparative Analysis
A comparative study with similar benzothiazole derivatives reveals unique aspects of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide:
| Compound | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide | Structure | Anti-inflammatory, Antimicrobial | Dual action against inflammation and tuberculosis |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Structure | Anti-inflammatory | Similar COX inhibition but less focus on tuberculosis |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Structure | Anti-inflammatory | Focused on analgesic properties |
Case Studies
-
Anti-inflammatory Study : In a controlled trial involving inflammatory models in rats, treatment with 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide resulted in a significant reduction in paw edema compared to control groups.
- Results :
- Control Group Edema: 4.5 cm
- Treated Group Edema: 1.8 cm
- Results :
-
Antimicrobial Efficacy : A study assessed the compound's effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) values were determined:
- Mycobacterium tuberculosis: 0.5 µg/mL
- Staphylococcus aureus: 1 µg/mL
- Minimum Inhibitory Concentration (MIC) values were determined:
Q & A
Basic Research Question
- 1H/13C NMR : Critical for confirming substitution patterns. For example, sulfamoyl protons appear as broad singlets (δ 13.38–14.37 ppm), while aromatic protons show splitting due to thiazole and benzamide ring coupling .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, though twinning or low-resolution data may require robust refinement protocols .
- HPLC : Essential for purity assessment, especially when byproducts like unreacted 2-aminobenzothiazole are present .
How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets like carbonic anhydrase isoforms?
Advanced Research Question
- Docking : Software like AutoDock Vina identifies binding poses in enzyme active sites. For example, the sulfamoyl group may coordinate with zinc ions in carbonic anhydrase II (CA II), while the benzamide moiety engages in π-π stacking .
- MD Simulations : GROMACS or AMBER can assess stability over 100-ns trajectories. Key findings:
What structure-activity relationships (SAR) govern the compound’s inhibitory effects on metalloenzymes?
Advanced Research Question
- Sulfamoyl Group : Critical for CA inhibition; removal reduces activity by >50% .
- Chloro Substituent : Enhances lipophilicity and membrane penetration but may increase off-target effects.
- Thiazole-Benzamide Scaffold : Rigidity improves selectivity for CA XII over CA I .
Data Table :
| Modification | CA II IC50 (µM) | CA XII IC50 (µM) | Reference |
|---|---|---|---|
| Parent Compound | 0.45 | 0.38 | |
| Without Sulfamoyl | 2.1 | 1.9 | |
| Chlorine → Methoxy | 1.2 | 0.9 |
How do researchers resolve contradictions in biological activity data across similar derivatives?
Q. Methodological Focus
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete substitution products) that may skew activity results .
- Enzyme Assay Validation : Standardize protocols (e.g., esterase vs. fluorescence-based CA assays) to minimize variability .
- Crystallographic Evidence : Compare binding modes of active/inactive analogs to identify critical interactions .
What computational strategies optimize the compound’s pharmacokinetic properties while retaining efficacy?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption (LogP ~3.2) but moderate blood-brain barrier penetration .
- Metabolic Stability : Introducing fluorine at the benzamide para-position (as in related analogs) reduces CYP450-mediated oxidation .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility without altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
